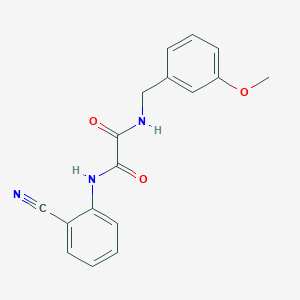
2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine is a chemical compound with the linear formula C8H13N3O2S . It is used for pharmaceutical testing and is available as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted with a hydrazino group, two methyl groups, and a methylsulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Synthesis and Impurities in Pharmaceutical Research
Catalysis and Environmental Applications
Another relevant application area is the oxidation of sulfur compounds, where photocatalysis or photosensitization techniques are used to address environmental concerns associated with reduced sulfur compounds such as methanethiol and dimethyl sulfide. Research in this area focuses on using various materials, including TiO2-based photocatalytic processes, for the oxidation of these compounds to decrease their harmful effects. The study of such processes is vital for industrial and water treatment plants aiming to reduce the environmental impact of these sulfur compounds (Cantau et al., 2007).
Organic Synthesis
In organic chemistry, the synthesis of pyridazine and pyridazone analogues from hydrazine derivatives, including potentially 2-hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine, is of interest due to their biological activities, especially concerning the cardiovascular system. These synthesis methods offer pathways to create a variety of biologically active compounds, contributing to medicinal chemistry and drug development efforts (Jakhmola et al., 2016).
properties
IUPAC Name |
(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-5-4-6(2)10-8(11-9)7(5)14(3,12)13/h4H,9H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONHSURXNCWEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)
![Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B2577726.png)
![5-Chloro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2577729.png)


![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577734.png)



![8-methoxy-3,5-dimethyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2577739.png)
![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)

![N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide](/img/structure/B2577743.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)